molecular formula C11H14INO2 B8174986 2-Iodo-N-isopropyl-4-methoxybenzamide

2-Iodo-N-isopropyl-4-methoxybenzamide

Cat. No.: B8174986
M. Wt: 319.14 g/mol
InChI Key: NMWBJVPYWVOJIO-UHFFFAOYSA-N
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Description

2-Iodo-N-isopropyl-4-methoxybenzamide is a substituted benzamide derivative characterized by an iodine atom at the 2-position, a methoxy group at the 4-position of the benzene ring, and an isopropyl group attached to the amide nitrogen.

Properties

IUPAC Name

2-iodo-4-methoxy-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-7(2)13-11(14)9-5-4-8(15-3)6-10(9)12/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWBJVPYWVOJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-isopropyl-4-methoxybenzamide typically involves the iodination of N-isopropyl-4-methoxybenzamide. The reaction is carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-isopropyl-4-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: It acts as a catalyst in the oxidation of alcohols to carbonyl compounds.

    Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include Oxone® (2KHSO5·KHSO4·K2SO4) as a co-oxidant. The reaction is typically carried out at room temperature.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the iodine atom.

Major Products Formed

    Oxidation: The major products are carbonyl compounds such as ketones and aldehydes.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

2-Iodo-N-isopropyl-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.

Mechanism of Action

The mechanism of action of 2-Iodo-N-isopropyl-4-methoxybenzamide in oxidation reactions involves the formation of a hypervalent iodine species. This species acts as an oxidizing agent, facilitating the transfer of oxygen to the substrate (e.g., alcohol) to form the corresponding carbonyl compound. The molecular targets and pathways involved include the activation of the iodine atom and the subsequent formation of the pentavalent iodine intermediate.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%)
2-Iodo-N-isopropyl-4-methoxybenzamide C₁₁H₁₄INO₂ ~327.15 (calculated) 2-Iodo, 4-methoxy, N-isopropyl N/A
5-Iodo-2-methoxybenzaldehyde [A495715] C₈H₇IO₂ 262.05 5-Iodo, 2-methoxy, aldehyde 95
N-Methyl-4-nitrobenzenesulfonamide [A508162] C₇H₈N₂O₄S 234.21 4-Nitro, N-methyl, sulfonamide 98
3-Chlorothiobenzamide [A516790] C₇H₆ClNS 187.65 3-Chloro, thioamide 98
2-Iodo-N-(4-isopropylphenyl)benzamide [CAS 331270-10-1] C₁₆H₁₆INO 365.21 2-Iodo, N-(4-isopropylphenyl) N/A

Substituent Analysis and Functional Group Impact

Halogenated Analogues: The iodine atom in this compound distinguishes it from chlorinated or fluorinated analogues like 3-Chlorothiobenzamide [A516790] or N-Benzyl-5-fluoro-2-nitroaniline [A522801]. The 2-iodo substitution pattern is shared with 2-Iodo-N-(4-isopropylphenyl)benzamide [CAS 331270-10-1], but the latter lacks the 4-methoxy group, which could reduce its solubility compared to the target compound .

Methoxy vs. Nitro Groups: The 4-methoxy group in the target compound contrasts with the electron-withdrawing nitro group in N-Methyl-4-nitrobenzenesulfonamide [A508162].

Amide vs. Thiobenzamide: Replacing the oxygen in the amide group with sulfur (as in 3-Chlorothiobenzamide [A516790]) alters hydrogen-bonding capacity and metabolic stability.

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